molecular formula C14H13N3O2 B3869450 [(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate

Cat. No.: B3869450
M. Wt: 255.27 g/mol
InChI Key: YDEJWANCQKNBMV-YBEGLDIGSA-N
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Description

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate is a complex organic compound that features a pyridine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate typically involves the reaction of pyridine-4-carboxaldehyde with N-(4-methylphenyl)carbamate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the carbamate group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-4-carboxaldehyde derivatives
  • N-(4-methylphenyl)carbamate analogs
  • Other pyridine-based carbamates

Uniqueness

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate stands out due to its unique combination of a pyridine ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-11-2-4-13(5-3-11)17-14(18)19-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJWANCQKNBMV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate
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[(Z)-pyridin-4-ylmethylideneamino] N-(4-methylphenyl)carbamate

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